molecular formula OSi5 B14221428 CID 78067067

CID 78067067

Cat. No.: B14221428
M. Wt: 156.42 g/mol
InChI Key: UPALGYGSOGQDSB-UHFFFAOYSA-N
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Description

No data on CID 78067067 is present in the provided evidence. Typically, PubChem CID entries include:

  • Chemical structure (2D/3D coordinates, functional groups).
  • Physicochemical properties (molecular weight, solubility, logP).
  • Biological activity (targets, mechanisms, toxicity).
  • Synthetic pathways (reagents, reaction conditions).

However, none of these details are provided in the evidence.

Properties

Molecular Formula

OSi5

Molecular Weight

156.42 g/mol

InChI

InChI=1S/OSi5/c1-5-6(2,3)4

InChI Key

UPALGYGSOGQDSB-UHFFFAOYSA-N

Canonical SMILES

O=[Si][Si]([Si])([Si])[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CAS number 78067067 involves several steps, starting from basic organic molecules. The synthetic route typically includes condensation reactions, cyclization, and other organic transformations. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

The compound with CAS number 78067067 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

The compound with CAS number 78067067 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with CAS number 78067067 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The precise molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes CIDs for other compounds, but none are structurally or functionally related to CID 78067067:

  • : Lists substrates/inhibitors like taurocholic acid (CID 6675), irbesartan (CID 3749), and betulinic acid (CID 64971) .
  • : Oscillatoxin derivatives (e.g., CID 185389, CID 156582093) .

Hypothetical Comparison Table (Example):

Property This compound* Taurocholic Acid (CID 6675) Betulinic Acid (CID 64971)
Molecular Formula Unknown C₂₆H₄₅NO₆S C₃₀H₄₈O₃
Molecular Weight (g/mol) Unknown 515.7 456.7
Biological Role Unknown Bile acid, lipid digestion Antiviral, anticancer
LogP (Lipophilicity) Unknown 1.5 7.8
Target Unknown FXR receptor HIV protease

*No experimental data for this compound is available in the evidence.

Key Limitations in the Evidence

  • Incomplete CID Coverage : While other CIDs (e.g., CID 6675, CID 64971) are mentioned , this compound is absent.
  • Lack of Structural Data: No 2D/3D structures, spectra, or synthetic pathways are provided for this compound.

Recommendations for Further Research

To address this gap, the following steps are advised:

Consult PubChem Directly : Retrieve this compound’s entry from PubChem.

Search Specialized Databases : Use SciFinder, Reaxys, or ChemSpider for structural analogs.

Review Pharmacological Studies : Explore PubMed or Google Scholar for bioactivity data.

Synthetic Literature : Investigate patents or journals for synthesis methods.

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